molecular formula C21H21O4P B13134135 Tris(2-methoxyphenyl)phosphine oxide

Tris(2-methoxyphenyl)phosphine oxide

Cat. No.: B13134135
M. Wt: 368.4 g/mol
InChI Key: HKCUQWYESZMLMF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • TOMPP can be synthesized by reacting phenyl methyl ether (anisole) with phosphorus trichloride .
    • Here’s the synthetic route:
      • In a 2-liter reaction vessel equipped with a thermometer, mechanical stirrer, dropping funnel, and reflux condenser, connect the vessel to an inert gas source.
      • Add 113 g (1.04 mol) of anisole (phenyl methyl ether) and 250 ml of methyl tert-butyl ether (MTBE).
      • Deoxygenate the system and gradually add 440 ml (0.70 mol) of n-butyllithium (1.6 M in hexane) over an hour while raising the temperature to reflux (approximately 60°C).
      • Maintain this temperature for 16 hours .
      • Cool the reaction mixture to room temperature (GC analysis confirms >99% conversion of n-butyllithium and formation of the corresponding amount of 2-thiomethylphenyl ether).
      • Gradually add a mixture of 100 ml of MTBE and 19.3 ml (31.0 g, 0.225 mol) of phosphorus trichloride at a temperature not exceeding 30°C .
      • Stir the white/yellow suspension for an additional 4 hours .
      • Add 30 ml of water and filter out the white precipitate.
      • Wash the white solid with methanol (2 × 200 ml), filter, and dry under vacuum (1 mbar, 60°C).
      • The yield is 63.4 g (80%) of fine white powder, which is >99% pure TOMPP based on 1H NMR and 31P NMR analysis .
  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which TOMPP exerts its effects depends on the specific reaction or application.
    • In catalytic processes, it facilitates bond formation and activation through coordination with transition metals.
  • Properties

    Molecular Formula

    C21H21O4P

    Molecular Weight

    368.4 g/mol

    IUPAC Name

    1-bis(2-methoxyphenyl)phosphoryl-2-methoxybenzene

    InChI

    InChI=1S/C21H21O4P/c1-23-16-10-4-7-13-19(16)26(22,20-14-8-5-11-17(20)24-2)21-15-9-6-12-18(21)25-3/h4-15H,1-3H3

    InChI Key

    HKCUQWYESZMLMF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)C3=CC=CC=C3OC

    Origin of Product

    United States

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